molecular formula C8H11NO3 B144976 3-(2-Furyl)-DL-alanine methyl ester CAS No. 127090-56-6

3-(2-Furyl)-DL-alanine methyl ester

Cat. No.: B144976
CAS No.: 127090-56-6
M. Wt: 169.18 g/mol
InChI Key: RGZJZYPBZXARCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-DL-alanine methyl ester is a specialized amino acid derivative with the molecular formula C8H11NO3 . This compound features a furan ring, a key heterocyclic scaffold, attached to a DL-alanine methyl ester backbone. The structural similarity to other furyl-alanine derivatives suggests its potential utility as a versatile building block in organic and medicinal chemistry research for the synthesis of more complex molecules . Compounds within this class are often investigated for their application in drug discovery and development, serving as critical intermediates for creating novel bioactive molecules and pharmaceutical agents . While the specific biological mechanisms of this exact compound are not fully detailed in the literature, structural analogs like N-acyl alanine methyl esters (NAMEs) have been studied in bacterial systems and are noted for their minor antibacterial and antialgal properties, indicating a potential area of research for this compound as well . Researchers can leverage this chemical for exploring structure-activity relationships, metabolic pathways, and as a precursor in the development of proprietary compounds. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

127090-56-6

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3

InChI Key

RGZJZYPBZXARCU-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC=CO1)N

Canonical SMILES

COC(=O)C(CC1=CC=CO1)N

Synonyms

2-FURANALANINE METHYL ESTER

Origin of Product

United States

Comparison with Similar Compounds

Substituted Arylalanine Esters

Key Compounds :

Compound Name Substituent (R-group) Ester Group Biological Activity/Use Reference
3-(2-Furyl)-DL-alanine methyl ester 2-Furyl Methyl Antifungal (e.g., furalaxyl)
3-(3-Pyridyl)-DL-alanine 3-Pyridyl Ethyl Research tool in peptide synthesis
Metalaxyl Methoxyacetyl + 2,6-dimethylphenyl Methyl Fungicide (broad-spectrum)
Benalaxyl Phenylacetyl + 2,6-dimethylphenyl Methyl Fungicide (systemic)

Structural Insights :

  • Aromatic vs. Heteroaromatic Groups: The 2-furyl group in furalaxyl confers distinct electronic properties compared to pyridyl (3-Pyridyl-DL-alanine) or phenyl (benalaxyl) groups.
  • Ester Group Flexibility : Methyl esters (furalaxyl, metalaxyl) are more lipophilic than ethyl esters (3-Pyridyl-DL-alanine ethyl ester), affecting bioavailability and degradation rates .

Derivatives with Modified Backbones

  • 3-(2-Furyl)acrylate Monosaccharide Esters: These compounds replace the alanine backbone with monosaccharides. While they exhibit weak antibacterial activity, their antifungal potency is notable, especially against Candida spp. .
  • Menthyloxycarbonyl Derivatives : Compared to furyl-acrylate esters, menthyl-based analogs (e.g., compound IIe) show enhanced antibacterial activity due to increased hydrophobicity and membrane disruption .

Antifungal Activity

  • Furalaxyl : Effective against Phytophthora and Pythium spp. by inhibiting RNA polymerase in oomycetes. Its EC₅₀ values range from 0.1–1.0 µg/mL, outperforming older phenylamide fungicides .
  • Metalaxyl : A racemic mixture (DL-form) with systemic action; the D-isomer (metalaxyl-M) is 10–100× more active than the L-form .

Antimicrobial Limitations

  • 3-(2-Furyl)acrylate Esters : Weak against Gram-positive bacteria (MIC > 100 µg/mL) but moderately active against Aspergillus niger (MIC = 25 µg/mL) .
  • 3-(3-Benzo[b]thienyl)-D-alanine: Limited data, but benzo[b]thienyl groups may enhance photostability compared to furyl analogs .

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